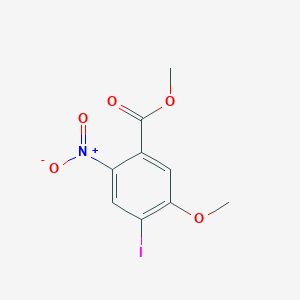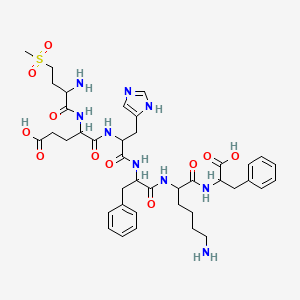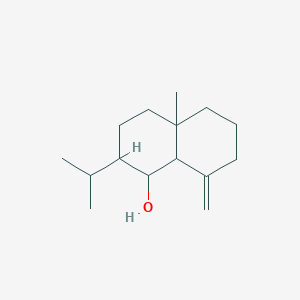
2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina es un compuesto químico con la fórmula molecular C9H11BrClN·HCl. Es un derivado de la fenilpropanamina, caracterizado por la presencia de átomos de bromo y cloro en el anillo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina generalmente implica los siguientes pasos:
Halogenación: El material de partida, 3-bromo-4-clorobenceno, se somete a halogenación para introducir los átomos de bromo y cloro en el anillo fenilo.
Aminación: El benceno halogenado se somete luego a aminación utilizando una fuente de amina adecuada, como amoníaco o un derivado de amina, en condiciones controladas para formar el grupo amina.
Formación de Clorhidrato: El paso final implica la formación de la sal de clorhidrato al hacer reaccionar la amina con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial del clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, para lograr mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados garantiza una producción eficiente y constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina se somete a diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo y cloro en el anillo fenilo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y Reducción: El grupo amina puede ser oxidado para formar iminas correspondientes o reducido para formar aminas secundarias o terciarias.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar enlaces carbono-carbono con otros compuestos aromáticos.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, terc-butóxido de potasio y varios nucleófilos.
Oxidación: Se utilizan reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Principales Productos Formados
Sustitución: Formación de fenilpropanaminas sustituidas.
Oxidación: Formación de iminas o nitrilos.
Reducción: Formación de aminas secundarias o terciarias.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 2-(4-bromofenil)propan-2-amina
- Clorhidrato de 2-(4-clorofenil)propan-2-amina
- Clorhidrato de 2-(3-bromo-4-metilfenil)propan-2-amina
Singularidad
El clorhidrato de 2-(3-bromo-4-clorofenil)propan-2-amina es único debido a la presencia de átomos de bromo y cloro en el anillo fenilo, lo que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos. Esta doble halogenación puede influir en las propiedades electrónicas del compuesto, convirtiéndolo en un intermedio valioso en diversas aplicaciones sintéticas y de investigación.
Propiedades
Fórmula molecular |
C9H12BrCl2N |
|---|---|
Peso molecular |
285.00 g/mol |
Nombre IUPAC |
2-(3-bromo-4-chlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrClN.ClH/c1-9(2,12)6-3-4-8(11)7(10)5-6;/h3-5H,12H2,1-2H3;1H |
Clave InChI |
MQZRVYUUMHFBGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)Cl)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)



![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)




